molecular formula C13H17ClN2O2 B11051778 N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride

N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride

Cat. No.: B11051778
M. Wt: 268.74 g/mol
InChI Key: KGXGIBGBLJSDEY-UHFFFAOYSA-N
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Description

(1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropropylidene group, an amino group, and a phenylcarbamate moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE typically involves multiple steps, starting with the preparation of the chloropropylidene intermediate. This intermediate is then reacted with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-4-12(14)16-18-13(17)15-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)

InChI Key

KGXGIBGBLJSDEY-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC=C(C=C1)C(C)C)Cl

Origin of Product

United States

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